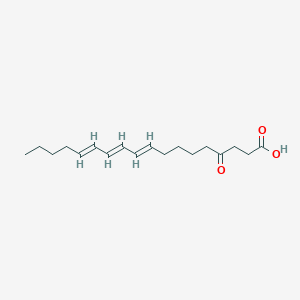

4-Oxo-9,11,13-octadecatrienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Oxo-9,11,13-octadecatrienoic acid, also known as 4-oxo-ETE, is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid. 4-oxo-ETE is synthesized by the action of 5-lipoxygenase on arachidonic acid, and it acts as a potent chemoattractant for eosinophils, neutrophils, and monocytes. In recent years, there has been growing interest in the role of 4-oxo-ETE in inflammation, cancer, and other diseases.

Wirkmechanismus

The mechanism of action of 4-Oxo-9,11,13-octadecatrienoic acid involves its binding to a specific G protein-coupled receptor, called OXE receptor. The OXE receptor is expressed on the surface of various immune cells, including eosinophils, neutrophils, and monocytes. Upon binding of 4-Oxo-9,11,13-octadecatrienoic acid to the OXE receptor, a signaling cascade is initiated, leading to the activation of various intracellular pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and migration.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-Oxo-9,11,13-octadecatrienoic acid are diverse and complex. In inflammation, 4-Oxo-9,11,13-octadecatrienoic acid acts as a chemoattractant for eosinophils, neutrophils, and monocytes, promoting their recruitment to the site of inflammation. This leads to the release of various inflammatory mediators, such as cytokines and chemokines, which further amplify the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid promotes tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote atherosclerosis and thrombosis by inducing the expression of adhesion molecules and platelet activation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Oxo-9,11,13-octadecatrienoic acid in lab experiments include its potency and specificity as a chemoattractant for immune cells. This allows for the precise manipulation of the inflammatory response in vitro and in vivo. However, the limitations of using 4-Oxo-9,11,13-octadecatrienoic acid include its instability and rapid metabolism in vivo, which may affect its biological activity and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of 4-Oxo-9,11,13-octadecatrienoic acid. One area of research is the development of novel inhibitors of 4-Oxo-9,11,13-octadecatrienoic acid signaling, which may have therapeutic potential in various diseases, such as inflammation and cancer. Another area of research is the elucidation of the role of 4-Oxo-9,11,13-octadecatrienoic acid in the regulation of immune cell function and differentiation. This may lead to the development of new strategies for the treatment of immune-related disorders, such as autoimmune diseases and allergies. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-Oxo-9,11,13-octadecatrienoic acid may provide insights into its clinical utility as a diagnostic and therapeutic agent.

Synthesemethoden

4-Oxo-9,11,13-octadecatrienoic acid is synthesized by the action of 5-lipoxygenase on arachidonic acid. 5-lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes and other eicosanoids. The synthesis of 4-Oxo-9,11,13-octadecatrienoic acid involves the oxidation of arachidonic acid at the C7 position, followed by the dehydration of the hydroxyl group at the C6 position. The resulting compound is then reduced to form 4-Oxo-9,11,13-octadecatrienoic acid.

Wissenschaftliche Forschungsanwendungen

4-Oxo-9,11,13-octadecatrienoic acid has been shown to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. 4-Oxo-9,11,13-octadecatrienoic acid is a potent chemoattractant for eosinophils, neutrophils, and monocytes, which are key players in the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been implicated in the development of atherosclerosis and thrombosis.

Eigenschaften

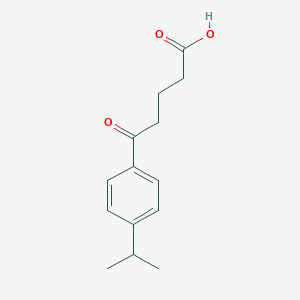

CAS-Nummer |

17699-20-6 |

|---|---|

Produktname |

4-Oxo-9,11,13-octadecatrienoic acid |

Molekularformel |

C18H28O3 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |

InChI-Schlüssel |

DTRGDWOPRCXRET-SUTYWZMXSA-N |

Isomerische SMILES |

CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |

SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

Kanonische SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

Andere CAS-Nummern |

623-99-4 |

Synonyme |

(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)